Cas no 2138545-09-0 (tert-butyl N-3-(chloromethyl)bicyclo3.2.0heptan-6-ylcarbamate)

Tert-butyl N-3-(chloromethyl)bicyclo[3.2.0]heptan-6-ylcarbamate is a specialized bicyclic carbamate derivative featuring a reactive chloromethyl group. This compound is of interest in organic synthesis and pharmaceutical research due to its bifunctional reactivity, combining a protected amine (as a Boc-carbamate) with an alkylating moiety (chloromethyl group). The bicyclo[3.2.0]heptane scaffold provides a rigid framework, which can be leveraged in the design of conformationally constrained intermediates or bioactive molecules. The tert-butyloxycarbonyl (Boc) group offers stability under basic conditions while allowing deprotection under mild acidic conditions. Its structural features make it a versatile building block for targeted modifications in medicinal chemistry and materials science applications.
tert-butyl N-3-(chloromethyl)bicyclo3.2.0heptan-6-ylcarbamate structure
2138545-09-0 structure
Product name:tert-butyl N-3-(chloromethyl)bicyclo3.2.0heptan-6-ylcarbamate
CAS No:2138545-09-0
MF:C13H22ClNO2
MW:259.77228307724
CID:6470860
PubChem ID:165792772

tert-butyl N-3-(chloromethyl)bicyclo3.2.0heptan-6-ylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-3-(chloromethyl)bicyclo3.2.0heptan-6-ylcarbamate
    • 2138545-09-0
    • tert-butyl N-[3-(chloromethyl)bicyclo[3.2.0]heptan-6-yl]carbamate
    • EN300-1179612
    • Inchi: 1S/C13H22ClNO2/c1-13(2,3)17-12(16)15-11-6-9-4-8(7-14)5-10(9)11/h8-11H,4-7H2,1-3H3,(H,15,16)
    • InChI Key: MGRHAUDVUCYRIW-UHFFFAOYSA-N
    • SMILES: ClCC1CC2CC(C2C1)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 259.1339066g/mol
  • Monoisotopic Mass: 259.1339066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 300
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 38.3Ų

tert-butyl N-3-(chloromethyl)bicyclo3.2.0heptan-6-ylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1179612-50mg
tert-butyl N-[3-(chloromethyl)bicyclo[3.2.0]heptan-6-yl]carbamate
2138545-09-0
50mg
$1737.0 2023-10-03
Enamine
EN300-1179612-100mg
tert-butyl N-[3-(chloromethyl)bicyclo[3.2.0]heptan-6-yl]carbamate
2138545-09-0
100mg
$1819.0 2023-10-03
Enamine
EN300-1179612-10000mg
tert-butyl N-[3-(chloromethyl)bicyclo[3.2.0]heptan-6-yl]carbamate
2138545-09-0
10000mg
$8889.0 2023-10-03
Enamine
EN300-1179612-1000mg
tert-butyl N-[3-(chloromethyl)bicyclo[3.2.0]heptan-6-yl]carbamate
2138545-09-0
1000mg
$2068.0 2023-10-03
Enamine
EN300-1179612-500mg
tert-butyl N-[3-(chloromethyl)bicyclo[3.2.0]heptan-6-yl]carbamate
2138545-09-0
500mg
$1984.0 2023-10-03
Enamine
EN300-1179612-2500mg
tert-butyl N-[3-(chloromethyl)bicyclo[3.2.0]heptan-6-yl]carbamate
2138545-09-0
2500mg
$4052.0 2023-10-03
Enamine
EN300-1179612-250mg
tert-butyl N-[3-(chloromethyl)bicyclo[3.2.0]heptan-6-yl]carbamate
2138545-09-0
250mg
$1902.0 2023-10-03
Enamine
EN300-1179612-1.0g
tert-butyl N-[3-(chloromethyl)bicyclo[3.2.0]heptan-6-yl]carbamate
2138545-09-0
1g
$0.0 2023-06-08
Enamine
EN300-1179612-5000mg
tert-butyl N-[3-(chloromethyl)bicyclo[3.2.0]heptan-6-yl]carbamate
2138545-09-0
5000mg
$5995.0 2023-10-03

Additional information on tert-butyl N-3-(chloromethyl)bicyclo3.2.0heptan-6-ylcarbamate

tert-butyl N-3-(chloromethyl)bicyclo[3.2.0]heptan-6-ylcarbamate: A Comprehensive Overview

The compound tert-butyl N-3-(chloromethyl)bicyclo[3.2.0]heptan-6-ylcarbamate, identified by the CAS number 2138545-09-0, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is notable for its unique bicyclic structure, which contributes to its stability and reactivity in different chemical environments.

Recent studies have highlighted the potential of this compound in the development of advanced materials, particularly in the synthesis of high-performance polymers and composites. The bicyclo[3.2.0]heptane framework is a key structural element that provides rigidity and enhances the mechanical properties of materials derived from this compound.

In terms of synthesis, the compound is typically prepared through a multi-step process involving nucleophilic substitution and carbamate formation reactions. The presence of the chloromethyl group introduces versatility into the molecule, enabling it to participate in a wide range of chemical transformations, including alkylation and cross-coupling reactions.

One of the most promising applications of this compound lies in its use as an intermediate in pharmaceutical chemistry. The tert-butyl carbamate moiety is known for its ability to protect amino groups during peptide synthesis, making it an invaluable tool in drug discovery and development.

Moreover, the compound has shown potential in catalysis, where its rigid bicyclic structure can serve as a template for creating highly efficient catalysts with tailored selectivity and activity. Researchers have explored its use in asymmetric catalysis, particularly in enantioselective reactions, where it has demonstrated remarkable performance.

The environmental impact of this compound has also been a subject of recent investigations. Studies suggest that it exhibits low toxicity and biodegradability under controlled conditions, making it a safer alternative to traditional chemicals in certain industrial applications.

In conclusion, tert-butyl N-3-(chloromethyl)bicyclo[3.2.0]heptan-6-ylcarbamate (CAS No: 2138545-09-0) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and reactivity make it a valuable asset in modern chemical research and development.

Recommend Articles

Recommended suppliers
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk